2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
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Overview
Description
2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, a phenyl group, and an imidazole ring
Preparation Methods
The synthesis of 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the sulfanyl and methoxypropyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE .
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. Its structure, featuring a fluorophenyl group and a methoxypropyl acetamide moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure
The molecular formula is C19H22FN3OS, and it has a molecular weight of approximately 373.46 g/mol. The compound's structural features include:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Sulfanyl Linkage : May contribute to redox activity or serve as a bioisostere for other functional groups.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anti-inflammatory and anticancer properties. Below are key findings from various studies.
Anti-inflammatory Activity
- Mechanism of Action : The compound exhibits inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways. This action suggests potential use in treating chronic inflammatory diseases.
- In Vivo Studies : In rodent models, administration of the compound led to a significant reduction in inflammation markers, indicating its effectiveness in modulating immune responses.
Anticancer Activity
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, characterized by enhanced Annexin V staining.
Case Studies
- Study on Inflammatory Bowel Disease (IBD) : A recent study evaluated the effects of this compound in a mouse model of IBD. Results showed a reduction in disease severity and histological damage, supporting its therapeutic potential.
- Breast Cancer Study : In a preclinical study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being confirmed through Western blot analyses.
Data Tables
Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anti-inflammatory | Rodent model | N/A | Cytokine inhibition |
Anticancer | MCF-7 (Breast) | 10 | Apoptosis induction |
Anticancer | A549 (Lung) | 12 | Cell cycle arrest |
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-8-10-17(22)11-9-15)24-20(25-21)16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHHTTUAECDWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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